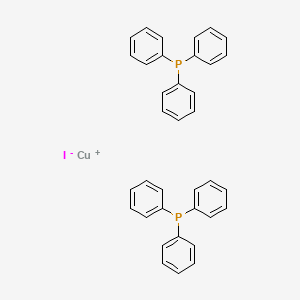
Iodobis(triphenylphosphino)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodobis(triphenylphosphino)copper is an organometallic compound with the molecular formula C36H30CuIP2. It is known for its crystalline structure, which can appear as yellow or orange crystals. This compound is formed through the coordination of a copper ion with two triphenylphosphine ligands and one iodine atom .
Vorbereitungsmethoden
The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .
Reaction Conditions:
Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)
Solvent: Diethyl ether or other suitable organic solvents
Temperature: Heating is required
Product: Yellow crystalline this compound
Analyse Chemischer Reaktionen
Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.
Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.
Wissenschaftliche Forschungsanwendungen
Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reductions.
Biology: The compound’s ability to form complexes with other metals makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .
Molecular Targets and Pathways:
Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.
Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Iodobis(triphenylphosphino)copper can be compared with other similar organometallic compounds, such as:
Chlorobis(triphenylphosphino)copper: Similar structure but with a chlorine atom instead of iodine.
Bromobis(triphenylphosphino)copper: Contains a bromine atom in place of iodine.
Fluorobis(triphenylphosphino)copper: Features a fluorine atom instead of iodine.
Uniqueness:
Eigenschaften
CAS-Nummer |
16109-82-3 |
|---|---|
Molekularformel |
C36H30CuIP2 |
Molekulargewicht |
715.0 g/mol |
IUPAC-Name |
copper(1+);triphenylphosphane;iodide |
InChI |
InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
FMNOWIWLAUZDDY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
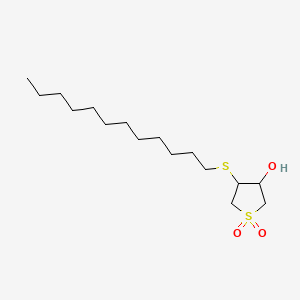
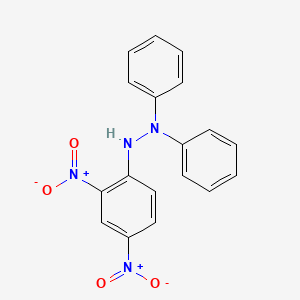
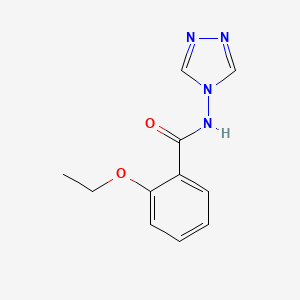
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
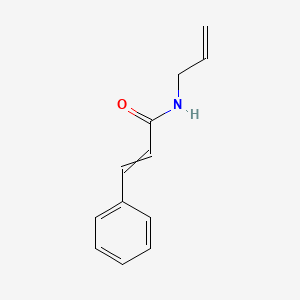
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
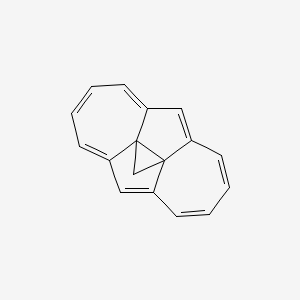
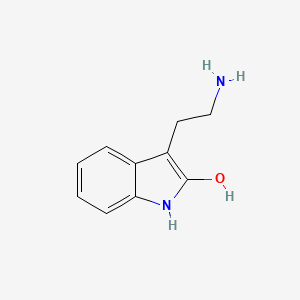
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
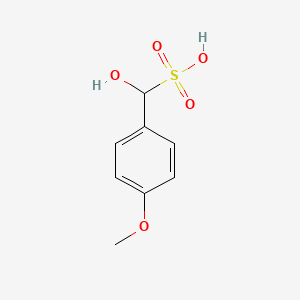
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
